molecular formula C13H7ClF3NO2 B6392206 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid CAS No. 1261604-81-2

2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B6392206
CAS No.: 1261604-81-2
M. Wt: 301.65 g/mol
InChI Key: CVHVASZUFIISFH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chloro group, a trifluoromethyl group, and an isonicotinic acid moiety, making it a versatile molecule for chemical synthesis and industrial applications.

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-5-9(12(19)20)10(6-18-11)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHVASZUFIISFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687986
Record name 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261604-81-2
Record name 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, iron fluoride for chlorination/fluorination, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various aryl and hetaryl derivatives .

Scientific Research Applications

2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid includes a chloro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these groups allows the compound to interact effectively with various biological targets.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators. This effect can be attributed to its ability to bind to specific receptors, thereby reducing inflammation in various models .

The biological activity of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is largely attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism, leading to reduced activity or cell death.
  • Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate inflammation and immune responses .

Study on Antimicrobial Activity

In a controlled study, 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid was tested against several bacterial strains. Results indicated an IC50 value (the concentration required to inhibit 50% of the bacteria) ranging from 10 µM to 20 µM, showcasing significant antibacterial properties compared to standard antibiotics .

Anti-inflammatory Study

A separate investigation focused on the anti-inflammatory effects of the compound in murine models. The study reported a reduction in inflammation markers with an IC50 value of approximately 15 µg/mL, indicating its efficacy in modulating inflammatory responses .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
AntimicrobialInhibition of bacterial growth10 - 20 µM
Anti-inflammatoryReduction in inflammation markers~15 µg/mL
AntiviralPotential HIV-1 replication inhibitionNot specifically tested

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